6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one
Übersicht
Beschreibung
6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one is a heterocyclic compound that features a benzoxazine ring structure with two fluorine atoms at the 6 and 7 positions
Wirkmechanismus
Target of Action
The primary target of 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one is CDK5/P25 kinase . This kinase plays a crucial role in cell cycle regulation and is often associated with various types of cancer .
Mode of Action
This compound interacts with CDK5/P25 kinase, inhibiting its activity . This inhibition disrupts the normal cell cycle, leading to the prevention of cell proliferation .
Biochemical Pathways
The compound’s action on CDK5/P25 kinase affects the cell cycle regulation pathway . By inhibiting this kinase, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Result of Action
The inhibition of CDK5/P25 kinase by this compound results in antiproliferative effects . This means the compound can prevent or reduce the proliferation of cancer cells, making it a potential candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one involves the reaction of 2-aminophenol with 2,3-difluorobenzoyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazinone ring to a more saturated form.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzoxazinones.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
6,7-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Chlorine atoms instead of fluorine, which affects the compound’s steric and electronic characteristics.
6,7-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Methyl groups instead of fluorine, leading to different hydrophobic interactions and reactivity.
Uniqueness
6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry and materials science .
Biologische Aktivität
6,7-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 865106-46-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
- Molecular Formula : CHFN\O
- Molecular Weight : 167.14 g/mol
- CAS Number : 865106-46-3
- Structural Representation : Chemical Structure
The biological activity of this compound has been primarily associated with its role as an inhibitor of various kinases involved in cancer progression. Notably, it has shown promise as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway and cyclin-dependent kinase 9 (CDK9).
PI3K Inhibition
A study evaluated the antiproliferative effects of derivatives containing the benzo[b][1,4]oxazin-3(4H)-one scaffold against cancer cell lines such as HCT-116 and MDA-MB-231. The compound demonstrated significant inhibition of cell proliferation through the downregulation of phospho-Akt (T308), indicating its potential as a PI3Kα inhibitor .
CDK9 Inhibition
Another study highlighted the compound's effectiveness as a CDK9 inhibitor. The derivative compound exhibited a dose-dependent decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), leading to apoptosis in MV4-11 cell lines. This suggests its utility in treating hematological malignancies .
Biological Activity Data
Activity | Cell Line | IC (µM) | Mechanism |
---|---|---|---|
Antiproliferative | HCT-116 | 5.0 | PI3Kα inhibition |
Antiproliferative | MDA-MB-231 | 7.5 | PI3Kα inhibition |
Apoptosis Induction | MV4-11 | 10.0 | CDK9 inhibition |
Case Studies
- Anticancer Activity : In a comparative study, various derivatives of the benzo[b][1,4]oxazin scaffold were synthesized and tested for cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and SK-BR-3 (breast cancer). The results indicated that compounds with fluorine substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Selectivity and Efficacy : A specific derivative, identified as compound 32k, was noted for its selectivity towards CDK9 with effective pharmacokinetic properties suitable for intravenous administration. In vivo studies showed significant tumor reduction in xenograft models, highlighting its therapeutic potential .
Eigenschaften
IUPAC Name |
6,7-difluoro-4H-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAHKQSSFLPKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865106-46-3 | |
Record name | 6,7-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.